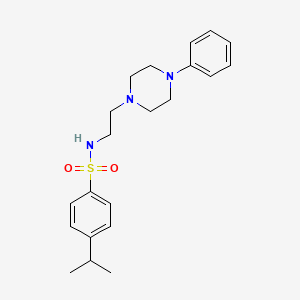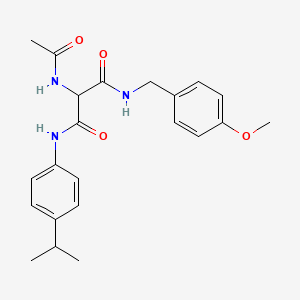
2-(acetylamino)-N~1~-(4-isopropylphenyl)-N~3~-(4-methoxybenzyl)malonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(acetylamino)-N~1~-(4-isopropylphenyl)-N~3~-(4-methoxybenzyl)malonamide” is a complex organic molecule. It contains an acetylamino group, a 4-isopropylphenyl group, and a 4-methoxybenzyl group. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of amide bonds and the introduction of the isopropylphenyl and methoxybenzyl groups. This could potentially be achieved through methods such as nucleophilic substitution or coupling reactions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the malonamide core. The presence of the amide groups could lead to the formation of intramolecular hydrogen bonds, potentially influencing the overall shape and properties of the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amide groups could be hydrolyzed under acidic or basic conditions, while the aromatic rings could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar amide groups could increase its solubility in polar solvents, while the aromatic rings could contribute to its UV/Vis absorption spectrum .Aplicaciones Científicas De Investigación
Inhibition of Tumor-Associated Isozyme IX
A detailed study on the inhibition of the tumor-associated isozyme carbonic anhydrase (CA) IX with halogenated sulfonamides, including compounds structurally related to 2-(acetylamino)-N1-(4-isopropylphenyl)-N3-(4-methoxybenzyl)malonamide, revealed significant insights. These compounds showed potent inhibition of CA IX, a characteristic which may have implications in designing more potent and selective inhibitors for antitumor applications. The study highlights the distinct inhibition profiles of CA IX compared to other isozymes, emphasizing its potential as a target in cancer therapy (Ilies et al., 2003).
Analytical Characterization in Drug Research
Research focusing on the analytical characterization of hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs, which share structural features with the compound , contributes to the understanding of their properties and interactions. Such studies are critical in the drug development process, providing insights into the behavior of these compounds under various analytical techniques, thereby informing their potential therapeutic use or regulatory control (Zuba & Sekuła, 2013).
Protection Group Strategy in Organic Synthesis
The specific removal of o-methoxybenzyl protection by DDQ oxidation presents a technique relevant to the synthesis and modification of compounds like 2-(acetylamino)-N1-(4-isopropylphenyl)-N3-(4-methoxybenzyl)malonamide. Understanding these protection and deprotection strategies is crucial for the synthesis of complex molecules in pharmaceutical research, highlighting the versatility of such groups in facilitating various synthetic transformations (Oikawa, Yoshioka, & Yonemitsu, 1982).
Synthesis and Structural Analysis
The synthesis and structural analysis of mixed-valence oxovanadium(IV/V) dinuclear entities incorporating N4O3-coordinating heptadentate ligands, similar in complexity to the compound , underscore the importance of synthetic chemistry in exploring the properties of new materials. Such compounds have potential applications in catalysis, materials science, and as models for biological systems, demonstrating the broad implications of research on complex molecules (Mondal et al., 2005).
Antitumor Activity and QSAR Analysis
The study of amino-substituted derivatives for antitumor activity provides a framework for evaluating the therapeutic potential of compounds including those structurally related to 2-(acetylamino)-N1-(4-isopropylphenyl)-N3-(4-methoxybenzyl)malonamide. Quantitative structure–activity relationship (QSAR) analysis in such studies aids in understanding the molecular features contributing to biological activity, guiding the design of new compounds with enhanced efficacy (Sami et al., 1995).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-acetamido-N-[(4-methoxyphenyl)methyl]-N'-(4-propan-2-ylphenyl)propanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4/c1-14(2)17-7-9-18(10-8-17)25-22(28)20(24-15(3)26)21(27)23-13-16-5-11-19(29-4)12-6-16/h5-12,14,20H,13H2,1-4H3,(H,23,27)(H,24,26)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJUBYKFRNQQIKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C(C(=O)NCC2=CC=C(C=C2)OC)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


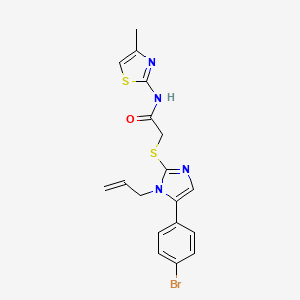
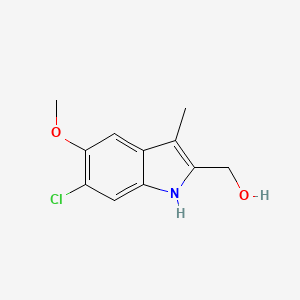
![3-(Bromomethyl)-2,9-dioxaspiro[5.5]undecane](/img/structure/B2674645.png)

![1-[1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B2674647.png)
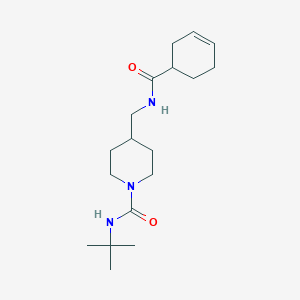
![1,1,3-Trimethyl-3-[(1-methylpyrrolidin-3-yl)methyl]urea;hydrochloride](/img/structure/B2674651.png)

![6-cyclopropyl-3-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2674653.png)
![Cyclohexylethyl[(2,3,5,6-tetramethylphenyl)sulfonyl]amine](/img/structure/B2674654.png)
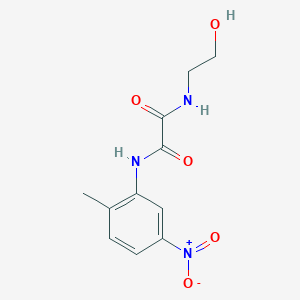
![1-[3-(Difluoromethyl)pyridin-2-yl]pyrazole-4-carboxylic acid](/img/structure/B2674657.png)
